molecular formula C7H8BrNO2S B3368061 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid CAS No. 204135-66-0

3-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Cat. No.: B3368061
CAS No.: 204135-66-0
M. Wt: 250.12 g/mol
InChI Key: ULEZVSZRHZKPRW-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H8BrNO2S It is a derivative of propanoic acid, featuring an amino group and a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by the introduction of the amino and propanoic acid groups. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Propanoic Acid Derivative: The brominated thiophene is then reacted with acrylonitrile in the presence of a base to form the corresponding nitrile.

    Hydrolysis and Amination: The nitrile is hydrolyzed to form the carboxylic acid, and the amino group is introduced via reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(5-bromothiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-3-(5-methylthiophen-2-yl)propanoic acid: Features a methyl group instead of a halogen.

    3-Amino-3-(5-nitrothiophen-2-yl)propanoic acid: Contains a nitro group, which significantly alters its reactivity and applications.

Uniqueness: 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity in chemical reactions and its interactions in biological systems, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-3-(5-bromothiophen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULEZVSZRHZKPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640816
Record name 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204135-66-0
Record name 3-Amino-3-(5-bromothiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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